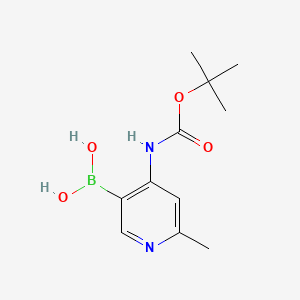
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Chemical Reactions Analysis
Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .
Applications De Recherche Scientifique
Electrochemical Biosensors
Boronic acids, including derivatives similar to the specified compound, are crucial in developing electrochemical biosensors. These biosensors leverage the selective binding properties of boronic acids to diol-containing molecules, such as sugars and glycated hemoglobin, enabling non-enzymatic detection mechanisms. Such biosensors are instrumental in monitoring glucose levels and glycated hemoglobin (HbA1c), offering a promising alternative for diabetes management and blood glucose monitoring over prolonged periods (Wang et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives are pivotal in the design and development of materials for organic light-emitting diodes (OLEDs). These materials, particularly those incorporating boronic acid frameworks, have shown significant potential as active materials in OLED devices, contributing to advancements in organic optoelectronics. The structural design and synthesis of these materials aim to improve OLED performance, with boronic acid derivatives playing a central role in enabling these technological advancements (Squeo & Pasini, 2020).
Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into medicinal chemistry has led to the development of new drugs, highlighting the significance of compounds like "(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid" in drug discovery processes. Boronic acids have been identified for their potential in enhancing drug potency and improving pharmacokinetic profiles. Their unique properties have facilitated the approval of several boronic acid drugs by regulatory agencies, indicating their growing importance in therapeutic applications (Plescia & Moitessier, 2020).
Chemical Sensors
Boronic acid derivatives are extensively utilized in developing chemical sensors due to their ability to form reversible covalent bonds with polyols and Lewis bases. These sensors, designed with double recognition sites, exhibit significantly improved selectivity and binding affinity, making them highly effective in detecting various substances, including carbohydrates, catecholamines, and ions. The development of these sensors underscores the versatility of boronic acids in analytical applications (Bian et al., 2019).
Environmental and Biological Studies
Boronic acid compounds have been studied for their effects on fungi, demonstrating potential benefits in environmental and biomedical applications. These compounds, particularly novel synthetic boronic acid derivatives, have shown effectiveness as antifungal agents against pathogen species, highlighting their utility in managing fungal infections and diseases. The exploration of boronic acids in this context reveals their broader applicability beyond traditional chemical and material science domains (Estevez-Fregoso et al., 2021).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds, which can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
Boronic acids and their derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
The action of boronic acids and their derivatives can result in the modulation of the activity of their targets, which can lead to various cellular effects depending on the specific target and the context of the cell or tissue .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
Safety and Hazards
This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Propriétés
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-83-8 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
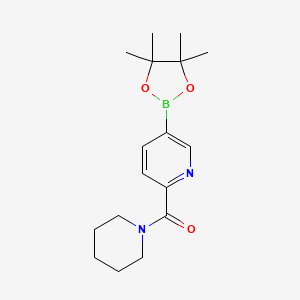
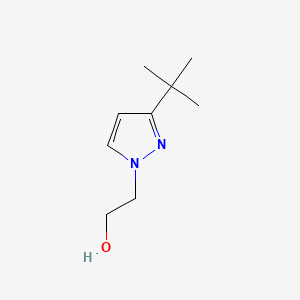
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
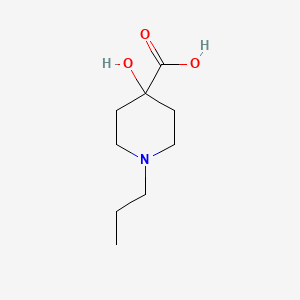
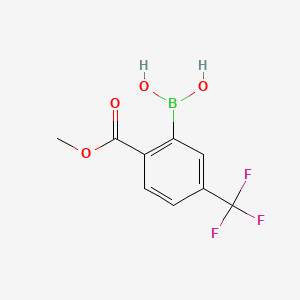
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
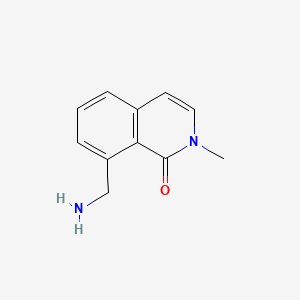
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)


![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

